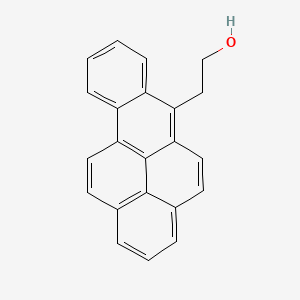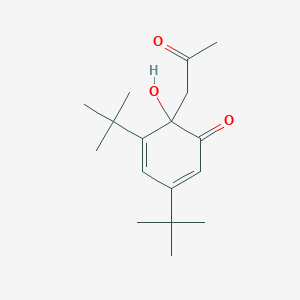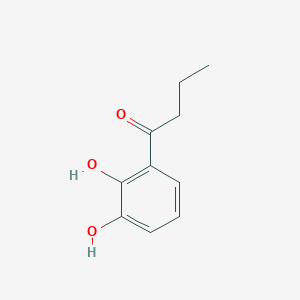
Benzoic acid;tetracosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid;tetracosan-1-ol is a compound formed by the combination of benzoic acid and tetracosan-1-ol. Benzoic acid is a simple aromatic carboxylic acid with the formula C7H6O2, while tetracosan-1-ol is a long-chain primary fatty alcohol with the formula C24H50O. The combination of these two compounds results in a unique molecule that exhibits properties of both its constituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;tetracosan-1-ol can be achieved through esterification. This involves the reaction of benzoic acid with tetracosan-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation and recrystallization to obtain a high-purity compound.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid;tetracosan-1-ol undergoes various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzaldehyde or benzoic anhydride.
Reduction: The benzoic acid can be reduced to benzyl alcohol.
Substitution: The hydroxyl group of tetracosan-1-ol can undergo substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for ether formation.
Major Products
Oxidation: Benzaldehyde, benzoic anhydride.
Reduction: Benzyl alcohol.
Substitution: Esters and ethers of tetracosan-1-ol.
Applications De Recherche Scientifique
Benzoic acid;tetracosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mécanisme D'action
The mechanism of action of benzoic acid;tetracosan-1-ol involves its interaction with cellular membranes. The benzoic acid moiety can disrupt microbial cell walls, leading to cell lysis. The tetracosan-1-ol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This dual action makes the compound effective against a wide range of microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.
Tetracosan-1-ol: A long-chain fatty alcohol with emollient properties.
Benzyl alcohol: A simple aromatic alcohol with antimicrobial properties.
Uniqueness
Benzoic acid;tetracosan-1-ol is unique due to its combination of properties from both benzoic acid and tetracosan-1-ol. This combination results in a compound with enhanced antimicrobial activity and improved solubility in both aqueous and lipid environments, making it versatile for various applications.
Propriétés
Numéro CAS |
103569-99-9 |
|---|---|
Formule moléculaire |
C31H56O3 |
Poids moléculaire |
476.8 g/mol |
Nom IUPAC |
benzoic acid;tetracosan-1-ol |
InChI |
InChI=1S/C24H50O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;8-7(9)6-4-2-1-3-5-6/h25H,2-24H2,1H3;1-5H,(H,8,9) |
Clé InChI |
ZRQVBYRLSOJIII-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


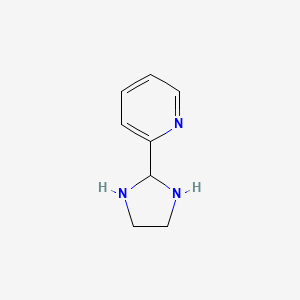
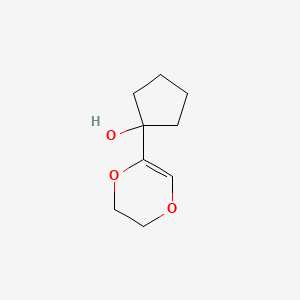
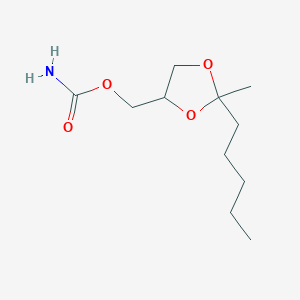
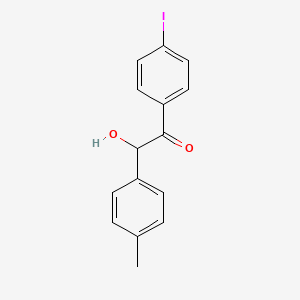
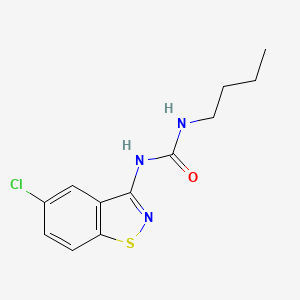
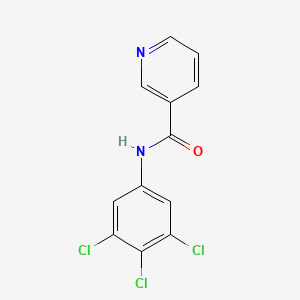
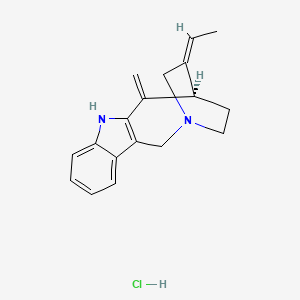
![N-[1-(Cyclohexylamino)-3-methyl-1-oxobutan-2-yl]-N-propylbenzamide](/img/structure/B14343064.png)
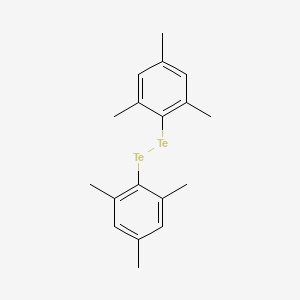
![N-[(4-Methoxyphenyl)methyl]-N,N-dimethylanilinium chloride](/img/structure/B14343080.png)
